2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan
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Overview
Description
2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan is an organic compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic compounds characterized by two benzene rings fused to a central furan ring. This specific compound features a chlorine atom at the 2-position and a methylsulfanyl group at the 8-position, making it a unique derivative of dibenzofuran .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan typically involves the chlorination of dibenzofuran followed by the introduction of the methylsulfanyl group. The chlorination can be achieved using chlorine gas or other chlorinating agents under controlled conditions. The methylsulfanyl group is introduced via a nucleophilic substitution reaction using a suitable methylsulfanyl donor .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and subsequent substitution reactions. The process requires precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom or other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted dibenzofuran derivatives.
Scientific Research Applications
2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan involves its interaction with specific molecular targets. The chlorine and methylsulfanyl groups contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Dibenzofuran: The parent compound without the chlorine and methylsulfanyl groups.
2-Chlorodibenzofuran: A simpler derivative with only the chlorine atom.
8-Methylsulfanyldibenzofuran: A derivative with only the methylsulfanyl group.
Uniqueness: 2-Chloro-8-(methylsulfanyl)dibenzo[b,d]furan is unique due to the presence of both chlorine and methylsulfanyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
112699-68-0 |
---|---|
Molecular Formula |
C13H9ClOS |
Molecular Weight |
248.73 g/mol |
IUPAC Name |
2-chloro-8-methylsulfanyldibenzofuran |
InChI |
InChI=1S/C13H9ClOS/c1-16-9-3-5-13-11(7-9)10-6-8(14)2-4-12(10)15-13/h2-7H,1H3 |
InChI Key |
JEGVZZILKQVMMY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)OC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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